molecular formula C9H13BrN2 B12979497 1-(5-Bromo-6-methylpyridin-2-yl)propan-1-amine

1-(5-Bromo-6-methylpyridin-2-yl)propan-1-amine

Cat. No.: B12979497
M. Wt: 229.12 g/mol
InChI Key: YCJZTDJQRDNAEN-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methylpyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)propan-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 6-methylpyridin-2-amine, followed by a reaction with propan-1-amine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts to facilitate the reaction .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

1-(5-Bromo-6-methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and formation of 6-methylpyridin-2-ylpropan-1-amine.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

1-(5-Bromo-6-methylpyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its derivatives are being tested for their efficacy and safety in preclinical and clinical trials.

    Industry: In the material science industry, this compound is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

1-(5-Bromo-6-methylpyridin-2-yl)propan-1-amine can be compared with other pyridine derivatives, such as:

The presence of the bromine atom in this compound makes it unique, as it can undergo specific substitution reactions that are not possible with its non-brominated counterparts. This feature allows for the synthesis of a wide range of derivatives with diverse biological activities.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13BrN2/c1-3-8(11)9-5-4-7(10)6(2)12-9/h4-5,8H,3,11H2,1-2H3

InChI Key

YCJZTDJQRDNAEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=C(C=C1)Br)C)N

Origin of Product

United States

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